molecular formula C16H21N9 B12259145 N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12259145
M. Wt: 339.40 g/mol
InChI Key: NOJIOIQQHXHDSE-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a purine and pyrimidine structure

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N-ethyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H21N9/c1-3-17-12-4-5-18-16(22-12)25-8-6-24(7-9-25)15-13-14(19-10-20-15)23(2)11-21-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,22)

InChI Key

NOJIOIQQHXHDSE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine intermediates, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-one, while reduction may yield this compound derivatives with altered functional groups.

Scientific Research Applications

N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral compound with a similar purine structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

    Ganciclovir: Another antiviral compound with a similar mechanism of action.

Uniqueness

N-ethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of purine and pyrimidine moieties linked by a piperazine ring. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

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